molecular formula C16H18N2O4S B11173102 Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11173102
M. Wt: 334.4 g/mol
InChI Key: NGFWJALNYSGSCB-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring and an ethyl ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester and thiazole functionalities.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethyl ester group and methoxyphenylacetyl moiety differentiate it from other thiazole derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-methoxyphenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15(20)9-12-10-23-16(17-12)18-14(19)8-11-4-6-13(21-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)

InChI Key

NGFWJALNYSGSCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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